Welcome to the BenchChem Online Store!
molecular formula C13H18N2 B8659105 4-(Hexylamino)benzonitrile

4-(Hexylamino)benzonitrile

Cat. No. B8659105
M. Wt: 202.30 g/mol
InChI Key: MPHYCAAMCXFCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867298B2

Procedure details

Using the general procedure, 4-bromobenzonitrile (182 mg, 1.0 mmol) was coupled with n-hexylamine (198 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (6:1) as eluent afforded the desired product as a light yellow solid (145 mg, 72% yield). Rf=0.6 (hexane/ethyl acetate=3:1).
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
198 μL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:10]([NH:16][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
198 μL
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.